molecular formula C20H21NO6 B5784562 ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate

ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate

Cat. No. B5784562
M. Wt: 371.4 g/mol
InChI Key: VOSZQYWRKAEJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is a derivative of isoxazole and furoate, and its synthesis method involves several steps of chemical reactions. In

Mechanism of Action

The mechanism of action of Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate involves modulating certain biological pathways, such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the activation of these pathways, leading to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. Additionally, Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, leading to a decrease in oxidative stress.
Biochemical and physiological effects:
The biochemical and physiological effects of Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate has been shown to increase the activity of antioxidant enzymes, leading to a decrease in oxidative stress. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate in lab experiments include its ability to modulate certain biological pathways, its anti-inflammatory and antioxidant properties, and its potential pharmaceutical applications. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for careful monitoring of reaction conditions during synthesis.

Future Directions

There are several future directions for research on Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate. One direction is to further investigate its potential pharmaceutical applications, such as its use in the treatment of neurodegenerative diseases. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, future research could focus on the optimization of the synthesis method for Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate to improve its yield and purity.

Synthesis Methods

The synthesis method of Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate involves several steps of chemical reactions. The starting materials for the synthesis are 2,4-dihydroxy-5-propylbenzoic acid, 3-methyl-4-isoxazolecarboxylic acid, and ethyl furoate. These materials are reacted in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, and requires careful monitoring of reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate has potential pharmaceutical applications due to its ability to modulate certain biological pathways. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-1,2-oxazol-4-yl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-4-6-12-9-13(15(23)10-14(12)22)19-18(11(3)21-27-19)16-7-8-17(26-16)20(24)25-5-2/h7-10,22-23H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSZQYWRKAEJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1O)O)C2=C(C(=NO2)C)C3=CC=C(O3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-1,2-oxazol-4-yl]furan-2-carboxylate

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